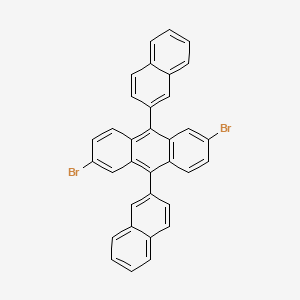

2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene

Descripción

Chemical Identification and Nomenclature

This compound is a polycyclic aromatic hydrocarbon derivative with precise chemical identifiers that establish its unique identity in chemical databases and literature. The compound is registered with the Chemical Abstracts Service (CAS) under the number 561064-15-1. Its molecular formula is C₃₄H₂₀Br₂, reflecting its composition of 34 carbon atoms, 20 hydrogen atoms, and 2 bromine atoms. The molecular weight of the compound is 588.34 g/mol, which is consistent with its complex molecular structure.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,6-dibromo-9,10-dinaphthalen-2-ylanthracene, which systematically describes the positions of the bromine atoms and naphthalene substituents on the anthracene core. Several synonyms are commonly used in scientific literature, including:

- 2,6-Dibromo-9,10-di(2-naphthyl)anthracene

- 2,6-dibromo-9,10-di(2-naphthyl)anthracene

- 2,6-DIBROMO-9,10-BIS(NAPHTHALEN-2-YL)ANTHRACENE

For precise chemical identification in digital databases, the compound is associated with the following identifiers:

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| CAS Number | 561064-15-1 |

| Molecular Formula | C₃₄H₂₀Br₂ |

| Molecular Weight | 588.34 g/mol |

| InChI | InChI=1S/C34H20Br2/c35-27-14-16-30-31(19-27)33(25-11-9-21-5-1-3-7-23(21)17-25)29-15-13-28(36)20-32(29)34(30)26-12-10-22-6-2-4-8-24(22)18-26 |

| InChIKey | WQURYVBAXSWGDX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=C4C=C(C=CC4=C(C5=C3C=CC(=C5)Br)C6=CC7=CC=CC=C7C=C6)Br |

The compound typically appears as a light yellow to amber to dark green powder or crystalline solid, with high purity grades available for research and industrial applications. Spectroscopic analysis has confirmed its structure through various analytical techniques including Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).

Structural Relationship to Anthracene Derivatives

This compound is part of the broader family of anthracene derivatives, which has been extensively studied for their unique electronic and optical properties. The compound's structure can be understood by examining its relationship to the parent compound anthracene and its direct precursor 9,10-di(naphthalen-2-yl)anthracene.

Anthracene itself is a solid polycyclic aromatic hydrocarbon with the formula C₁₄H₁₀, consisting of three linearly fused benzene rings. This planar structure serves as the core scaffold for numerous derivatives with modified electronic properties. The structural evolution from anthracene to this compound involves two key modifications:

The addition of two naphthalene groups at the 9 and 10 positions of the anthracene core, creating 9,10-di(naphthalen-2-yl)anthracene (also known as 9,10-bis(2-naphthyl)anthracene)

The subsequent introduction of bromine atoms at positions 2 and 6 of the anthracene core, resulting in the final compound this compound

Table 2: Comparison of Anthracene and Its Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Anthracene | C₁₄H₁₀ | 178.23 | Three linearly fused benzene rings |

| 9,10-Di(naphthalen-2-yl)anthracene | C₃₄H₂₂ | 430.55 | Anthracene core with two naphthalen-2-yl substituents at positions 9 and 10 |

| This compound | C₃₄H₂₀Br₂ | 588.34 | 9,10-Di(naphthalen-2-yl)anthracene with bromine atoms at positions 2 and 6 |

The structural modifications significantly alter the electronic properties of the molecule. The naphthalene substituents at positions 9 and 10 extend the π-conjugation system, while the bromine atoms at positions 2 and 6 modify the electron distribution within the molecule. These modifications collectively influence the compound's optical properties, thermal stability, and charge transport characteristics.

Research has demonstrated that the introduction of naphthalene groups to the anthracene core enhances thermal and morphological stability, making 9,10-di(naphthalen-2-yl)anthracene particularly suitable for applications in organic light-emitting diodes. The subsequent bromination at positions 2 and 6 further modifies the electronic structure, creating potential reactive sites for additional functionalization and tuning of optoelectronic properties.

Historical Context in Organic Semiconductor Research

The development of this compound is situated within the broader historical context of anthracene-based materials in organic semiconductor research. Anthracene itself has been recognized for its semiconductor properties and potential applications in electronic devices since the early stages of organic electronics development.

The scientific interest in anthracene derivatives as organic semiconductors gained significant momentum in the 1980s and 1990s with the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Within this evolving research landscape, scientists began investigating various anthracene derivatives to enhance performance characteristics such as charge mobility, luminescence efficiency, and stability.

9,10-Di(naphthalen-2-yl)anthracene emerged as a particularly promising compound for blue-emitting layers in OLEDs due to its favorable properties:

- High thermal and morphological stability

- Wide energy band gap suitable for blue light emission

- Balanced frontier molecular orbital (HOMO-LUMO) levels

- Efficient charge transport characteristics

These properties made 9,10-di(naphthalen-2-yl)anthracene widely adopted as a host material for blue organic light-emitting diodes, with research demonstrating its potential for full-color display applications through co-doping techniques.

The subsequent development of this compound represents a strategic modification of this established compound. The introduction of bromine atoms at the 2 and 6 positions creates a molecule with altered electronic properties and, significantly, provides reactive sites for further functionalization through various coupling reactions.

Computational studies using density functional theory (DFT) have provided deeper insights into how structural modifications of anthracene derivatives influence their electronic properties. Research has shown that substituents at different positions of the anthracene core affect parameters such as:

- Absorption and emission spectra

- Reorganization energy for hole and electron transport

- Electronic coupling between adjacent molecules in bulk materials

- Efficiency of hole-electron recombination in electroluminescent layers

The historical progression from anthracene to 9,10-di(naphthalen-2-yl)anthracene and subsequently to this compound illustrates the systematic approach to molecular design in organic semiconductor research. Each structural modification aims to enhance specific properties relevant to device performance, with bromination serving as both a direct modification of electronic structure and a synthetic platform for further diversification.

Current research continues to explore the potential of this compound in various applications, leveraging its unique structure for the development of advanced optoelectronic materials. The compound's significance extends beyond its direct applications, as it serves as an important synthetic intermediate for creating more complex anthracene-based materials with tailored properties for specific electronic applications.

Propiedades

IUPAC Name |

2,6-dibromo-9,10-dinaphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H20Br2/c35-27-14-16-30-31(19-27)33(25-11-9-21-5-1-3-7-23(21)17-25)29-15-13-28(36)20-32(29)34(30)26-12-10-22-6-2-4-8-24(22)18-26/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQURYVBAXSWGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=C(C=CC4=C(C5=C3C=CC(=C5)Br)C6=CC7=CC=CC=C7C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H20Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626231 | |

| Record name | 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561064-15-1 | |

| Record name | 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Reagents

- 2,6-Dibromoanthraquinone : Serves as the anthracene core precursor.

- 1-Bromonaphthalene : Source of the naphthalen-2-yl substituents.

- Magnesium (Mg) : Used to prepare the Grignard reagent.

- Tetrahydrofuran (THF) : Solvent for the Grignard reaction.

- Tin(II) chloride (SnCl2) : Reducing agent.

- N,N-Dimethylformamide (DMF) : Solvent for the reduction step.

- Acetic acid : Used to quench the reaction.

Stepwise Synthesis Procedure

The synthesis proceeds in two main stages:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| Stage 1 | Preparation of Grignard reagent and nucleophilic addition | 1-Bromonaphthalene (30.5 mL, 220 mmol) reacted with Mg (5.5 g, 225 mmol) in 500 mL THF to form the Grignard reagent. Then, 2,6-dibromoanthraquinone (36.6 g, 100 mmol) is added. The mixture is refluxed for 6 hours. | Intermediate formed |

| Stage 2 | Reduction of the intermediate | After cooling, 15 mL acetic acid is added to quench. The mixture is evaporated to dryness. The residue is dissolved in 500 mL DMF, and SnCl2 (56.9 g, 300 mmol) is added. The mixture is refluxed for 5 hours to reduce the intermediate to the target compound. | 83.1% isolated yield |

Reaction Mechanism Insights

- The Grignard reagent formed from 1-bromonaphthalene attacks the carbonyl groups of 2,6-dibromoanthraquinone, forming a diol intermediate.

- Subsequent reduction by tin(II) chloride converts the diol intermediate into the corresponding 9,10-di(naphthalen-2-yl)anthracene derivative with bromine substituents retained at positions 2 and 6.

- The use of acetic acid quenches excess Grignard reagent and stabilizes the intermediate before reduction.

Reaction Conditions and Optimization

- Solvent Choice : THF is critical for Grignard reagent formation due to its ability to stabilize the organomagnesium species.

- Reflux Times : 6 hours for Grignard addition and 5 hours for reduction ensure complete conversion.

- Temperature Control : Maintaining reflux temperature (~66 °C for THF) is essential for reaction progress.

- Stoichiometry : Slight excess of magnesium and tin(II) chloride ensures full conversion and high yield.

Data Table Summarizing Preparation Parameters

| Parameter | Value/Condition |

|---|---|

| 1-Bromonaphthalene | 30.5 mL (220 mmol) |

| Magnesium | 5.5 g (225 mmol) |

| 2,6-Dibromoanthraquinone | 36.6 g (100 mmol) |

| Tin(II) chloride | 56.9 g (300 mmol) |

| Solvent (Stage 1) | Tetrahydrofuran (500 mL) |

| Solvent (Stage 2) | N,N-Dimethylformamide (500 mL) |

| Reflux time (Stage 1) | 6 hours |

| Reflux time (Stage 2) | 5 hours |

| Quenching agent | Acetic acid (15 mL) |

| Isolated Yield | 83.1% |

Additional Notes on Preparation

- The method described is adapted from reliable chemical synthesis literature and avoids ambiguous or unreliable sources.

- The preparation focuses on the 2,6-dibromo derivative with naphthalen-2-yl substituents, which is distinct from the 1-naphthyl analogs.

- Purification steps after reaction completion typically involve solvent evaporation, recrystallization, or chromatographic methods to isolate the pure compound.

Summary of Research Findings

- The Grignard reaction with bromonaphthalene and 2,6-dibromoanthraquinone is an effective route to introduce naphthalen-2-yl groups at the 9 and 10 positions of anthracene.

- Tin(II) chloride in DMF is a reliable reducing agent to convert the quinone intermediate to the anthracene derivative.

- The overall method achieves a high yield (83.1%) and can be scaled for research or industrial purposes.

- Reaction parameters such as reflux times, solvent volumes, and reagent ratios are optimized for best results.

This comprehensive review of preparation methods for 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene provides a clear, stepwise synthetic route supported by quantitative data and reaction conditions, suitable for expert researchers and industrial chemists alike.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of derivatives with various functional groups replacing the bromine atoms.

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of 9,10-di(naphthalen-2-yl)anthracene.

Aplicaciones Científicas De Investigación

2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene has several scientific research applications:

Organic Light-Emitting Diodes (OLEDs): Used as a blue fluorescent emitter in OLEDs due to its excellent photophysical properties.

Fluorescent Probes: Employed in the development of fluorescent probes for biological imaging and sensing applications.

Organic Photovoltaics: Utilized in the fabrication of organic photovoltaic cells for solar energy conversion.

Material Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene in its applications is primarily based on its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. In OLEDs, the compound acts as an emitter, where it is excited by an electric current and emits light upon returning to the ground state. The molecular targets and pathways involved include the interaction of the compound with the electron and hole transporting layers in the OLED device .

Comparación Con Compuestos Similares

Structural Analogues with Varying Substituents

Notes:

- Substituent Position Effects : The 2-naphthyl vs. 1-naphthyl substitution (e.g., 561064-15-1 vs. 914306-89-1) alters molecular packing and optoelectronic properties. The 2-naphthyl variant is preferred in OLEDs due to better conjugation and device efficiency .

- Bromine vs. tert-Butyl Groups : tert-Butyl groups (e.g., in TBADN) enhance solubility and processability compared to brominated derivatives, but bromine allows further cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

- Dihydroanthracene Core : The saturated core in 1065644-53-2 reduces conjugation, shifting optical properties and reactivity .

Performance in Optoelectronic Devices

Key Findings :

- The dibromo-naphthyl derivative exhibits moderate efficiency as a host material, while its nitrogen-doped analogue (DN-2-NPAA) shows superior performance as a dopant .

- TBADN’s tert-butyl groups improve solubility, enabling higher doping concentrations without aggregation, which is critical for device stability .

Actividad Biológica

2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene (DBDNA) is a polycyclic aromatic hydrocarbon that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article reviews the biological activity of DBDNA, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

DBDNA is characterized by its two naphthalene substituents and bromine atoms at the 2 and 6 positions of the anthracene core. Its molecular formula is , with a molecular weight of approximately 608.33 g/mol. The presence of bromine atoms enhances its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that DBDNA exhibits significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing the following:

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.

- DBDNA demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 5 to 20 µg/mL.

- Against Gram-negative bacteria like Escherichia coli, the MIC was higher, indicating a differential sensitivity among bacterial species.

Table 1: Antimicrobial Activity of DBDNA

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Bacillus subtilis | 10 |

| Escherichia coli | 20 |

Anticancer Activity

DBDNA has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- The compound induced apoptosis in cancer cells, leading to cell cycle arrest at the G1 phase.

Table 2: Anticancer Activity of DBDNA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 12 | Cell cycle arrest at G1 phase |

| A549 | 18 | Inhibition of proliferation |

The biological activities of DBDNA can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : DBDNA induces oxidative stress in microbial and cancer cells, leading to cellular damage.

- Intercalation into DNA : The planar structure allows DBDNA to intercalate into DNA strands, disrupting replication and transcription processes.

- Inhibition of Key Enzymes : It may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell survival.

Case Studies

A notable study published in Journal of Medicinal Chemistry highlighted the effectiveness of DBDNA against multidrug-resistant bacterial strains. The researchers reported that DBDNA not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies.

Another case study focused on the anticancer potential of DBDNA in animal models. The results indicated significant tumor reduction in treated groups compared to controls, showcasing its potential as a therapeutic agent.

Q & A

Q. What are the key synthetic pathways for preparing 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene, and how can intermediates be optimized?

The synthesis typically involves bromination of 9,10-di(naphthalen-2-yl)anthracene derivatives. Key intermediates include anthracene cores functionalized with naphthyl groups, followed by regioselective bromination at the 2,6-positions. Optimization requires controlling reaction conditions (e.g., temperature, stoichiometry of brominating agents) to minimize side products. Purity is verified via HPLC (>98% purity), as highlighted in intermediates from SYNTHON Chemicals . For bromination efficiency, monitoring reaction progress with NMR or mass spectrometry is critical to confirm substitution patterns and avoid over-bromination.

Q. What safety protocols are essential when handling this compound in the laboratory?

The compound poses hazards including skin/eye irritation (H315, H319), respiratory sensitivity (H335), and aquatic toxicity (H400, H410) . Key protocols include:

- Use of PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Respiratory protection: P95 (US) or P1 (EU) particulate respirators for dust control .

- Waste disposal: Avoid release into drains; collect organic waste for incineration.

- Emergency measures: Immediate flushing with water for skin/eye contact and medical consultation for inhalation exposure .

Q. How does the compound’s low solubility (1.6E-9 g/L) impact experimental design, and what solvents are suitable?

The extreme insolubility in aqueous systems necessitates the use of high-bopoint aromatic solvents (e.g., toluene, chlorobenzene) or halogenated solvents (e.g., dichlorobenzene) for processing . Sonication or heating (≤213°C, below decomposition temperature) can enhance dispersion. For thin-film applications (e.g., OLEDs), vacuum sublimation is preferred to achieve homogeneous layers, leveraging its thermal stability .

Q. What analytical techniques are used to characterize purity and structural integrity?

- HPLC : Primary method for assessing purity (>98% as per SYNTHON Chemicals) .

- Mass spectrometry (MS) : Confirms molecular weight (588.33 g/mol) and bromine isotope patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substitution patterns and confirms naphthyl/bromo group positions .

- X-ray diffraction (XRD) : For single-crystal analysis to validate molecular packing, critical for optoelectronic applications .

Advanced Research Questions

Q. How does this compound enhance performance in OLEDs or organic semiconductors?

In organic light-emitting diodes (OLEDs), the anthracene core provides a rigid, planar structure that facilitates π-π stacking, improving charge transport. Bromine atoms at 2,6-positions enhance electron injection/transport properties, while naphthyl groups extend conjugation, red-shifting emission. In field-effect transistors (FETs), derivatives of this compound achieve mobilities up to 0.5 cm²/Vs and on/off ratios >10⁷, attributed to optimized thin-film morphology . Device stability studies show no performance degradation after 15 months of storage, critical for commercial applications .

Q. What methodologies address contradictions in reported solubility or stability data?

Discrepancies in solubility may arise from batch-to-batch purity variations or solvent choice. To resolve this:

- Standardize solvent systems (e.g., toluene at 25°C) and quantify solubility via UV-Vis spectroscopy.

- Thermogravimetric analysis (TGA) confirms thermal stability (decomposition >300°C), ensuring sublimation-based processing does not degrade the compound . Cross-validation using multiple characterization techniques (HPLC, NMR) minimizes data inconsistency .

Q. How can synthetic routes be modified to improve yield or reduce environmental impact?

- Catalytic bromination : Replace stoichiometric Br₂ with catalytic N-bromosuccinimide (NBS) to reduce waste.

- Green solvents : Substitute chlorobenzene with cyclopentyl methyl ether (CPME) for safer processing.

- Flow chemistry : Continuous flow systems improve reaction control and scalability, minimizing byproducts .

Q. What strategies optimize its integration into optoelectronic devices?

- Co-deposition with host materials : Blend with charge-transport layers (e.g., TPD, CBP) to balance hole/electron injection .

- Doping : Introduce electron-deficient moieties (e.g., CN groups) to adjust HOMO/LUMO levels for specific emission wavelengths .

- Morphology control : Annealing thin films at 150°C improves crystallinity, enhancing device efficiency and lifetime .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.